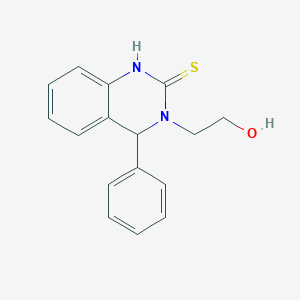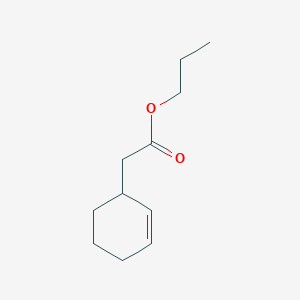
Propyl (cyclohex-2-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (cyclohex-2-en-1-yl)acetate is an organic compound with the molecular formula C11H18O2. It is an ester derived from the reaction between propyl alcohol and cyclohex-2-en-1-yl acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (cyclohex-2-en-1-yl)acetate typically involves the esterification reaction between propyl alcohol and cyclohex-2-en-1-yl acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Propyl (cyclohex-2-en-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to propyl alcohol and cyclohex-2-en-1-yl acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Propyl alcohol and cyclohex-2-en-1-yl acetic acid.
Oxidation: Propyl (cyclohex-2-en-1-yl)carboxylic acid.
Reduction: Propyl alcohol and cyclohex-2-en-1-yl methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl (cyclohex-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor.
Mechanism of Action
The mechanism of action of propyl (cyclohex-2-en-1-yl)acetate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Propyl (cyclohex-2-en-1-yl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar fruity odor, commonly used as a solvent.
Methyl (cyclohex-2-en-1-yl)acetate: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.
Butyl (cyclohex-2-en-1-yl)acetate: A larger ester with a butyl group, used in different industrial applications.
The uniqueness of this compound lies in its specific combination of the cyclohex-2-en-1-yl and propyl groups, which impart distinct chemical and physical properties, making it suitable for specific applications in the fragrance and flavor industries.
Properties
CAS No. |
65792-51-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
propyl 2-cyclohex-2-en-1-ylacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h4,6,10H,2-3,5,7-9H2,1H3 |
InChI Key |
ZYVBHOYKXKMXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


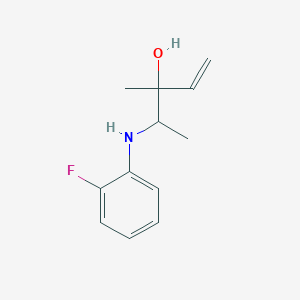

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)


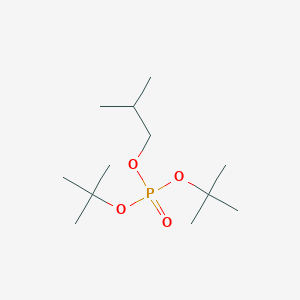
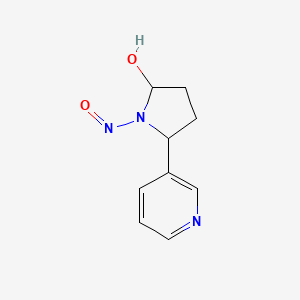
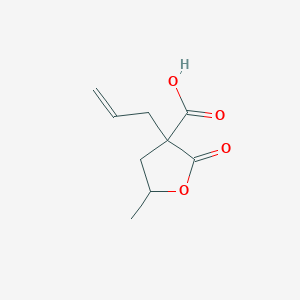
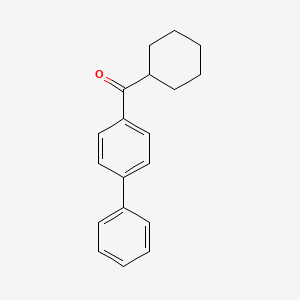
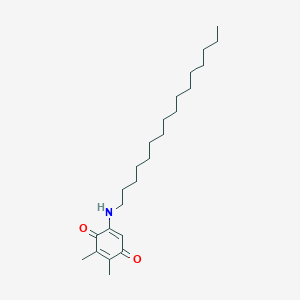
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)
